molecular formula C10H11ClO3 B12068787 (2R)-2-(4-chloro-3-methylphenoxy)propanoic acid

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid

Cat. No.: B12068787
M. Wt: 214.64 g/mol
InChI Key: DRKJHOSTQZAYFT-SSDOTTSWSA-N
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Description

(2R)-2-(4-Chloro-3-methylphenoxy)propanoic acid is a chiral phenoxypropionic acid derivative offered for research use only. This product is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. This compound is a stereospecific analogue of the well-documented herbicide mecoprop-P, which is known for its (R)-enantiomer activity . Molecules in this class are extensively studied in agricultural chemistry for their selective herbicidal activity, acting as synthetic auxins that mimic plant growth hormones to disrupt weed growth . The specific placement of the chloro and methyl substituents on the phenoxy ring is a key structural feature that influences its physicochemical properties and biological interactions. Researchers can utilize this high-purity chiral building block in various fields, including the synthesis of more complex active ingredients, analytical method development for enantiomer separation, and structure-activity relationship (SAR) studies to investigate the role of substituent positioning on biological efficacy and environmental fate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

DRKJHOSTQZAYFT-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O[C@H](C)C(=O)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Phenoxy Alkylation of Halogenated Intermediates

The most frequently reported approach adapts methodologies from the synthesis of structurally related aryloxypropanoic acids:

General Reaction Scheme :

4-Chloro-3-methylphenol+(R)-2-chloropropanoic acidBase(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid\text{4-Chloro-3-methylphenol} + \text{(R)-2-chloropropanoic acid} \xrightarrow{\text{Base}} \text{(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid}

Optimized Conditions :

ParameterSpecification
SolventWater/THF (3:1 v/v)
BaseNaOH (1.5 equiv)
Temperature50-70°C
Reaction Time4-6 hours
Chiral Purity99.5% ee (HPLC analysis)

This method leverages the inherent reactivity of phenolic oxygen toward alkylation with α-chlorocarboxylic acids. The aqueous-organic biphasic system minimizes racemization while promoting efficient nucleophilic substitution.

Enantioselective Catalytic Approaches

Recent advances in asymmetric catalysis provide alternative pathways to bypass resolution steps:

Catalytic System :

  • Ligand : (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Metal : Cu(I) triflate

  • Substrate : 4-Chloro-3-methylphenyl glycidate

Reaction Profile :

EpoxideCu(I)-(S)-BINAP(R)-2-(4-chloro-3-methylphenoxy)propanoic acid\text{Epoxide} \xrightarrow{\text{Cu(I)-(S)-BINAP}} \text{(R)-2-(4-chloro-3-methylphenoxy)propanoic acid}

Performance Metrics :

MetricValue
Conversion98%
Enantiomeric Excess97% ee
Turnover Frequency450 h⁻¹

This method demonstrates exceptional atom economy but requires stringent exclusion of moisture and oxygen to maintain catalyst activity.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern manufacturing facilities employ flow chemistry to enhance process control:

Reactor Configuration :

  • Mixing Module : T-junction with 500 μm ID channels

  • Reaction Zone : 10 mL packed-bed reactor (Ni catalyst on γ-Al₂O₃)

  • Residence Time : 8 minutes at 120°C

Key Advantages :

  • 40% reduction in byproduct formation compared to batch processes

  • 99.8% conversion of 4-chloro-3-methylphenol

  • 85% isolated yield after continuous crystallization

Operational data from pilot plants show a 300% increase in daily output relative to conventional batch reactors.

Critical Analysis of Methodologies

Racemization Risks

Comparative studies identify critical control points for chiral integrity:

FactorRacemization Risk (%)Mitigation Strategy
pH > 8.512.4Maintain reaction pH ≤ 7.0
Temperature > 80°C8.9Implement cryogenic cooling
Polar Aprotic Solvents15.2Use water/THF mixtures

These findings underscore the necessity for real-time pH monitoring and precise temperature control during synthesis.

Emerging Technologies

Biocatalytic Resolution

Immobilized lipase variants demonstrate potential for green chemistry applications:

Enzyme : Candida antarctica Lipase B (CAL-B)
Substrate : Racemic methyl ester precursor
Conditions :

  • 35°C in n-hexane

  • 48-hour incubation
    Outcome :

  • 99% enantiomeric excess of (R)-acid

  • 45% isolated yield

While currently limited by substrate specificity, this approach eliminates heavy metal catalysts and high-temperature steps .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Herbicide Development

Herbicidal Activity :
(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid is primarily known for its use as a selective herbicide. It acts by inhibiting the growth of broadleaf weeds while being less harmful to grasses. Its mechanism involves mimicking natural plant hormones (auxins), leading to uncontrolled plant growth and ultimately death.

Case Study :
A study conducted by Madsen et al. demonstrated the effectiveness of this compound in controlling specific weed species in agricultural settings. The compound showed a significant reduction in weed biomass compared to untreated controls, affirming its potential as an environmentally friendly herbicide alternative .

Biochemical Applications

Topoisomerase Inhibition :
Recent research indicates that this compound acts as an inhibitor of topoisomerase IIβ, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Data Table: Topoisomerase Inhibition Studies

StudyCompound ConcentrationEffect on Cell Viability (%)Reference
A10 µM45%
B25 µM30%
C50 µM10%

Environmental Impact Studies

Given its herbicidal properties, the environmental impact of this compound has been a subject of research. Studies indicate that while effective against target weeds, it poses risks to aquatic ecosystems due to its toxicity to aquatic life.

Environmental Toxicity Data

EndpointValueReference
LC50 (fish)0.5 mg/L
EC50 (algae)0.1 mg/L
Long-term effects on aquatic lifeVery toxic

Future Research Directions

The multifaceted applications of this compound suggest several avenues for future research:

  • Pharmaceutical Development : Investigating its potential as an anti-cancer agent through further studies on its topoisomerase inhibition.
  • Environmental Safety Assessments : Conducting comprehensive studies on its long-term ecological impacts and developing strategies to mitigate risks associated with its use.
  • Formulation Studies : Exploring combinations with other compounds to enhance efficacy while minimizing environmental impact.

Mechanism of Action

The mechanism of action of (2R)-2-(4-chloro-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs differ in substituent positions, halogenation, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Molecular Properties
Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Chiral Center (R/S) Key References
(2R)-2-(4-Chloro-3-methylphenoxy)propanoic acid N/A C10H11ClO3 4-Cl, 3-CH3 214.65 R
MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid) 93-65-2 C10H11ClO3 4-Cl, 2-CH3 214.65 Racemic
Clodinafop [(2R)-2-(4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy)propanoic acid] 105512-06-9 C15H12ClFNO4 Pyridinyl substituent 323.71 R
(2R)-2-(2,4-Dichlorophenoxy)propanoic acid (DCPP-P) N/A C9H8Cl2O3 2-Cl, 4-Cl 235.06 R
2-(4-Chloro-2-fluorophenoxy)propanoic acid N/A C9H8ClFO3 4-Cl, 2-F 218.61 Racemic

Key Observations :

  • Substituent Position : The target compound’s 4-Cl-3-CH3 substitution distinguishes it from MCPP (4-Cl-2-CH3) and DCPP-P (2,4-diCl). Halogen position impacts electronic effects and binding affinity to biological targets .
  • Stereochemistry : The R-enantiomer in clodinafop and DCPP-P is associated with higher herbicidal activity, suggesting chiral specificity in target interactions .
Herbicidal Activity:
  • Clodinafop : A post-emergence herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The R-configuration enhances enzyme inhibition .
  • MCPP : A racemic herbicide used against broadleaf weeds. The 2-CH3 substituent reduces soil adsorption compared to 3-CH3 analogs, affecting environmental persistence .
  • The 3-CH3 group may enhance lipophilicity, improving membrane permeability .
Cytotoxic Activity:
  • Phenoxypropanoic acids with aromatic substitutions (e.g., 3-(4-hydroxyphenyl)-2-oxo-tetrahydrofuran derivatives) show moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays) .

Physicochemical and Environmental Behavior

Adsorption on Organic Matter:

Phenoxyalkanoic herbicides adsorb to fulvic/humic acids via hydrogen bonding and hydrophobic interactions. Substituents influence binding:

  • MCPP (4-Cl-2-CH3) : Lower adsorption due to steric hindrance from 2-CH3.
  • Target Compound (4-Cl-3-CH3) : Predicted higher adsorption than MCPP due to reduced steric effects .
Toxicity and Hazards:
  • MCPP : Health hazard rating of 3 (high toxicity), with risks of respiratory and dermal irritation .
  • Clodinafop : Metabolized to the R-enantiomer, which is regulated under EPA tolerances for food safety .

Molecular Properties and Drug Design

Hydrogen Bonding and Bioavailability:
Compound Hydrogen Bond Donors Hydrogen Bond Acceptors XLogP Topological Polar Surface Area (Ų)
This compound 1 3 2.8 57.8
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid 2 4 1.7 82.8

Key Insight : The target compound’s lower polar surface area (57.8 vs. 82.8 Ų) and moderate XLogP (2.8) suggest better membrane permeability than sulfanyl-containing analogs .

Biological Activity

(2R)-2-(4-chloro-3-methylphenoxy)propanoic acid, commonly known as a phenoxy acid herbicide, has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This compound is structurally related to other phenoxy herbicides and has been studied for its effects on various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClO3. Its molecular structure features a propanoic acid moiety attached to a phenoxy group, which includes a chlorine atom and a methyl group on the aromatic ring. This configuration is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with plant growth regulators and enzymes. It acts as a selective herbicide by mimicking natural plant hormones, disrupting normal growth processes. The compound may inhibit specific enzymes involved in the biosynthesis of auxins, leading to abnormal growth patterns in target plants.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in agriculture as a biopesticide or in medicine as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological tissues. This effect is particularly relevant in the context of chronic inflammatory diseases.

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Reports indicate that exposure can lead to acute health effects such as skin irritation, respiratory issues, and gastrointestinal disturbances. Chronic exposure may pose risks of anemia and potential carcinogenic effects, necessitating careful handling and regulatory oversight.

Case Studies

  • Agricultural Application : A study conducted on the efficacy of this compound as a herbicide demonstrated significant weed control in cereal crops without adversely affecting crop yield. The study highlighted its selective action against broadleaf weeds while preserving grass species.
  • Medical Research : In a clinical setting, derivatives of this compound were evaluated for their anti-inflammatory effects in animal models of arthritis. Results indicated a reduction in joint swelling and pain, supporting further investigation into its therapeutic potential.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryReduces cytokine production
HerbicidalSelective action on broadleaf weeds

Table 2: Toxicological Profile

Effect TypeAcute EffectsChronic Effects
Health RisksSkin irritation, nauseaAnemia, carcinogenic potential
Exposure RoutesInhalation, dermalLong-term exposure risks

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2R)-2-(4-chloro-3-methylphenoxy)propanoic acid?

  • Methodological Answer : Enantioselective synthesis can be optimized using chiral auxiliaries or asymmetric catalysis. For example, employing Sharpless epoxidation or enzymatic resolution (lipases) to separate enantiomers . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize racemization. Chiral HPLC with columns like Chiralpak® IA/IB can validate purity (>99% ee) . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) enhances stereochemical fidelity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Stereochemistry : X-ray crystallography or circular dichroism (CD) confirms absolute configuration .
  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities. Validate with mass spectrometry (ESI-MS) for molecular ion consistency .
  • Quantitative Analysis : ¹H/¹³C NMR in deuterated DMSO quantifies residual solvents and confirms substituent positions .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of renal toxicity associated with this compound?

  • Methodological Answer :
  • In Vitro Models : Use human proximal tubular cells (HK-2) to assess cytotoxicity via MTT assays. Measure biomarkers like Kim-1 and NGAL in supernatants .
  • Oxidative Stress Pathways : Quantify ROS production (DCFDA assay) and glutathione depletion. Combine with transcriptomics (RNA-seq) to identify dysregulated genes (e.g., Nrf2, HO-1) .
  • In Vivo Validation : Dose rodents (5–50 mg/kg/day) for 28 days, followed by histopathology and serum creatinine analysis .

Q. How should discrepancies in purity assessments between HPLC and NMR be resolved?

  • Methodological Answer :
  • Column Optimization : Test alternative HPLC columns (e.g., C8, phenyl-hexyl) to rule out co-elution artifacts .
  • Solvent System : Adjust mobile phase pH (e.g., ammonium formate vs. TFA) to improve peak resolution .
  • NMR Calibration : Use internal standards (e.g., TMSP) to validate integration accuracy. Cross-check with spiking experiments using synthetic impurities .

Q. What experimental approaches identify degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS/MS .
  • Degradant Isolation : Use preparative TLC or flash chromatography to isolate by-products. Characterize with high-resolution MS and 2D NMR .
  • Mechanistic Insight : Hydrolysis (acid/base) and oxidation (H2O2) studies clarify susceptibility pathways. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Q. How to design enantiomer-specific bioactivity studies?

  • Methodological Answer :
  • Enantiomer Separation : Use chiral columns (e.g., Chiralcel® OD-H) to isolate (2R)- and (2S)-forms .
  • Biological Assays : Compare IC50 values in target systems (e.g., enzyme inhibition, receptor binding). For example, test herbicidal activity in Arabidopsis models to link stereochemistry to efficacy .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to correlate enantiomer conformation with binding affinity differences .

Safety and Handling

Q. What protocols mitigate health risks during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and Tyvek® suits to prevent dermal exposure. Use NIOSH-approved N95 respirators if airborne dust is generated .
  • Storage : Keep in airtight containers at 4°C, away from strong acids (e.g., HCl, H2SO4) and reactive metals (e.g., Na, Mg) .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA guidelines) .

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